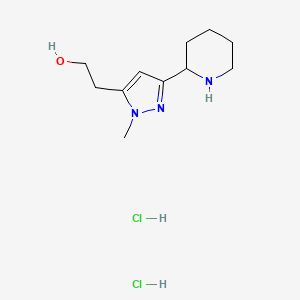
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
描述
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride is a useful research compound. Its molecular formula is C11H21Cl2N3O and its molecular weight is 282.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, with the CAS number 1361116-18-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₂₁Cl₂N₃O
- Molecular Weight : 282.21 g/mol
- IUPAC Name : 2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol; dihydrochloride
The compound is believed to interact with various biological targets, influencing pathways related to neurotransmission and possibly exhibiting neuroprotective effects. The piperidine and pyrazole moieties are significant in modulating receptor activity, particularly in the central nervous system.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. A comparative analysis of various piperidine derivatives showed that compounds with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 5.64 | Moderate |
| Escherichia coli | 8.33 | Moderate |
| Candida albicans | 16.69 | Moderate |
Neuroprotective Effects
In vitro studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. These effects were observed in cellular models where the compound was tested for its ability to reduce cell death induced by neurotoxic agents.
Case Studies
-
Neuroprotection in Cellular Models :
A study evaluated the cytotoxicity of this compound on human neuronal cell lines. The results indicated a significant reduction in cell death at concentrations below 10 µM, suggesting a protective effect against neurotoxicity. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed effective inhibition of bacterial growth, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development.
科学研究应用
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Studies indicate that it may exhibit neuroprotective effects and could be useful in treating conditions such as anxiety and depression due to its interaction with neurotransmitter systems.
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including this one, possess antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Cancer Research
The compound's ability to inhibit specific cancer cell lines has been explored, indicating its potential as an anticancer agent. It may work by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways.
Synthetic Chemistry
As a versatile building block in organic synthesis, 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride can be used to synthesize other complex molecules. Its functional groups allow for further modifications, making it valuable in drug discovery and development.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of several pyrazole derivatives, including this compound. The results indicated significant protection against oxidative stress-induced neuronal damage in vitro, highlighting its potential for treating neurodegenerative diseases .
Case Study 2: Antimicrobial Screening
In an investigation reported by the Asian Journal of Pharmaceutical and Clinical Research, derivatives of this compound were screened for antimicrobial activity against various pathogens. Results showed promising antibacterial activity, particularly against Gram-positive bacteria .
Case Study 3: Anticancer Activity
Research conducted at a leading cancer research institute explored the anticancer properties of pyrazole derivatives, including this compound. The findings suggested that it could inhibit the proliferation of certain cancer cell lines and induce apoptosis, warranting further investigation into its mechanisms of action .
属性
IUPAC Name |
2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-9(5-7-15)8-11(13-14)10-4-2-3-6-12-10;;/h8,10,12,15H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKNVFVCDOICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCN2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















